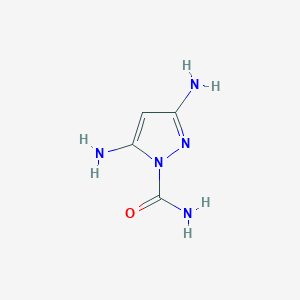
3,5-Diaminopyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Diaminopyrazole-1-carboxamide” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3,5-Diaminopyrazole-1-carboxamide” would likely involve a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Diaminopyrazole-1-carboxamide” would depend on its exact molecular structure. Pyrazole derivatives can exhibit a wide range of properties .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
- A study by Bobko et al. (2012) developed a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing a more versatile synthesis method than previously possible (Bobko, Kaura, Evans, & Su, 2012).
Structural Elucidation and Antitumor Activities
- Hafez et al. (2013) conducted a study on the synthesis and structural elucidation of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. Their research included in vitro antitumor activities against different human cancer cell lines, providing insights into structure-activity relationships (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).
Antimicrobial Activity
- Sharshira and Hamada (2011) explored the synthesis and in vitro antimicrobial activity of pyrazolyl-1-carboxamide derivatives. This study highlights the potential of these compounds in combating microbial infections (Sharshira & Hamada, 2011).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
- Tominaga et al. (1990) described the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using ketene dithioacetals, which involved the cyclization of 5-amino-3-methylthiopyrazole-4-carbonitriles or 4-carboxamides (Tominaga, Honkawa, Hara, & Hosomi, 1990).
Design and Biological Evaluation of Antitubercular Agents
- Tang et al. (2015) focused on the design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as novel antitubercular agents. This research signifies the potential of these compounds in treating tuberculosis (Tang, Wang, Wu, Wan, Tu, Njire, Wan, Franzblauc, Zhang, Lu, & Ding, 2015).
Chemistry and Utilities of Diaminoazoles
- Abdelmoniem et al. (2018) provided a comprehensive overview of the synthesis, chemistry, and utility of diaminoazoles, with a special focus on diaminopyrazoles. Their review highlights the pharmaceutical and cosmetic applications of these compounds (Abdelmoniem, Elnagdi, Elsehemy, El‐Seedi, & Abdelhamid, 2018).
Solvatochromic Properties of Disazo Dyes
- Tsai and Wang (2005) synthesized 4-arylazo-3,5-diaminopyrazole compounds and investigated their solvatochromic properties, contributing to the field of dye chemistry (Tsai & Wang, 2005).
Synthesis and Evaluation of Antibacterial Agents
- Palkar et al. (2017) designed and synthesized novel analogs of pyrazole-1-carboxamide with antibacterial properties, demonstrating the potential of these compounds in combating bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-diaminopyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2-1-3(6)9(8-2)4(7)10/h1H,6H2,(H2,5,8)(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVXVTTWHOHJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1N)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2430452.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2430453.png)
![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2430454.png)
![7-[4-(cyclohexylacetyl)piperazin-1-yl]-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2430456.png)
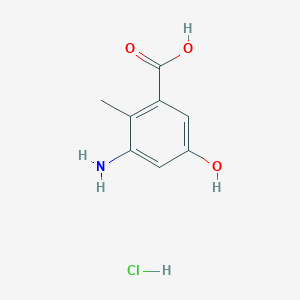
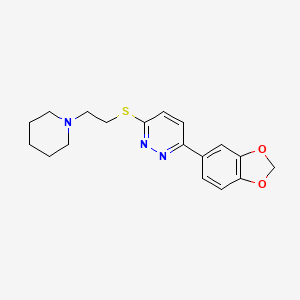

![4-Chloro-2-[(mesitylamino)methyl]phenol](/img/structure/B2430464.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2430465.png)
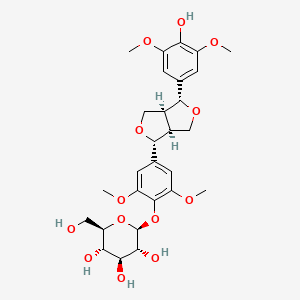

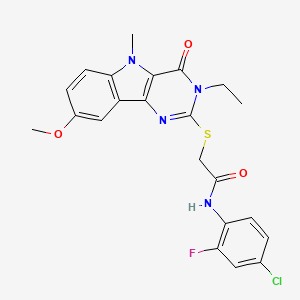
![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2430472.png)
